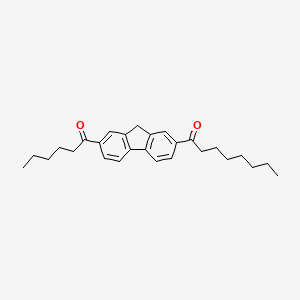
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is a chemical compound with a complex structure that includes a fluorenyl group attached to a hexanoyl chain and an octanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-hexanoylfluorene, which is then further reacted with octanoyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenyl derivatives.
Applications De Recherche Scientifique
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular processes. The ketone groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9H-Fluoren-2-YL)ethan-1-one: A simpler analog with a shorter alkyl chain.
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one: Similar structure but with a hexyl group instead of a hexanoyl group.
Uniqueness
1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hexanoyl and octanone moieties allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
61314-16-7 |
|---|---|
Formule moléculaire |
C27H34O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-hexanoyl-9H-fluoren-2-yl)octan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-9-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Clé InChI |
JUFMNYAHENMMQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















